molecular formula C10H9NO4 B11988101 4-(2-Hydroxy-5-nitrophenyl)but-3-en-2-one

4-(2-Hydroxy-5-nitrophenyl)but-3-en-2-one

Cat. No.: B11988101
M. Wt: 207.18 g/mol
InChI Key: FNXHBARMWISRHV-NSCUHMNNSA-N
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Description

4-(2-Hydroxy-5-nitrophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H9NO4 It is known for its unique structure, which includes a hydroxy group, a nitro group, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-5-nitrophenyl)but-3-en-2-one typically involves the aldol condensation reaction. One common method includes the reaction of p-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-5-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2-Keto-5-nitrophenyl)but-3-en-2-one.

    Reduction: Formation of 4-(2-Hydroxy-5-aminophenyl)but-3-en-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Hydroxy-5-nitrophenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-5-nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its biological and chemical activities. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenyl)but-3-en-2-one
  • 4-(3-Nitrophenyl)but-3-en-2-one
  • 4-(2-Carboxyethyl)cholest-4-en-3-one

Uniqueness

4-(2-Hydroxy-5-nitrophenyl)but-3-en-2-one is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(E)-4-(2-hydroxy-5-nitrophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9NO4/c1-7(12)2-3-8-6-9(11(14)15)4-5-10(8)13/h2-6,13H,1H3/b3-2+

InChI Key

FNXHBARMWISRHV-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=C(C=CC(=C1)[N+](=O)[O-])O

Canonical SMILES

CC(=O)C=CC1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

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